![molecular formula C15H8Br2O6 B1237351 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone CAS No. 126985-05-5](/img/structure/B1237351.png)
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
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Overview
Description
(Z)-3',5'-dibromo-2',4,4',6'-tetrahydroxyaurone is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 2', 4, 4' and 6' and bromo groups at positions 3' and 5' respectively. It is a hydroxyaurone and a dibromobenzene. It derives from an aurone.
Scientific Research Applications
Synthesis and Chemical Properties
- Aurones, including variants like 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, are synthesized through various methods. One such method involves bromination using n-tetrabutylammonium tribromide (TBATB) and subsequent cyclization of brominated products. This process is environmentally benign and yields a variety of aurones (Bose, Mondal, Khan, & Bordoloi, 2001).
- Aurones are prepared from various phenols via phenoxy acetic acids and coumaranones, and they exhibit significant insect antifeedant activity against larvae like Spodoptera litura. The introduction of methoxyl and methyl groups to the benzene ring increases this activity (Morimoto, Fukumoto, Nozoe, Hagiwara, & Komai, 2007).
Biological and Pharmacological Applications
- A series of aurones, including variants similar to 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone, display good trypanocidal activity against Trypanosoma cruzi. The structures of these compounds were confirmed through elemental analysis and spectroscopic studies (Ameta, Rathore, Kumar, Malaga, Verastegui, Gilman, & Verma, 2012).
- Aurones are recognized for their radical scavenging potential. A study using density functional theory (DFT) showed that aurones are more efficient hydrogen atom and electron donors than luteolin, suggesting their potency as antioxidants in food or pharmaceutical applications (Nenadis & Sigalas, 2011).
- Some aurones inhibit tubulin polymerization at the colchicine-binding site and demonstrate potential in repressing tumor xenografts and myc-induced T-ALL in zebrafish, indicating their applicability in cancer therapy (Xie et al., 2019).
Photophysical Properties and Applications
- Aurones exhibit unique photochemical and photophysical properties, making them valuable in various applications like fluorescent labels and probes in biology and medicine. The synthesis of new derivatives based on 6-hydroxyaurone and the study of their photochemical properties have been focused on understanding and utilizing these properties (Kharchenko, Smokal, & Krupka, 2020).
properties
CAS RN |
126985-05-5 |
---|---|
Product Name |
3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone |
Molecular Formula |
C15H8Br2O6 |
Molecular Weight |
444.03 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |
InChI Key |
BRPKBUNFOZFULQ-SGAXSIHGSA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |
SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
synonyms |
3',5'-dibromo-2',4,4',6-tetrahydroxyaurone 3,5-DBTHA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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